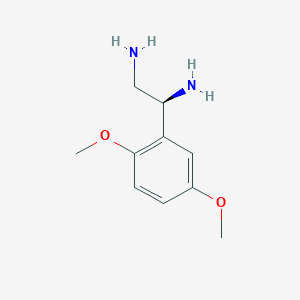

(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine

Descripción

(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine is a chiral diamine derivative featuring a 2,5-dimethoxy-substituted phenyl group attached to an ethane-1,2-diamine backbone. The stereochemistry at the C1 position (S-configuration) distinguishes it from its enantiomer, (1R)-1-(2,5-dimethoxyphenyl)ethane-1,2-diamine . This compound’s structure combines electron-donating methoxy groups with a flexible ethylene linker, making it relevant in pharmaceutical and materials chemistry.

Propiedades

Fórmula molecular |

C10H16N2O2 |

|---|---|

Peso molecular |

196.25 g/mol |

Nombre IUPAC |

(1S)-1-(2,5-dimethoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2O2/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9H,6,11-12H2,1-2H3/t9-/m1/s1 |

Clave InChI |

IOHBRPOFEVVLBQ-SECBINFHSA-N |

SMILES isomérico |

COC1=CC(=C(C=C1)OC)[C@@H](CN)N |

SMILES canónico |

COC1=CC(=C(C=C1)OC)C(CN)N |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Substitution and Protection

A common preparative route starts with the reaction of ethane-1,2-diamine with a substituted phenyl halide or nitrile derivative under basic conditions in aprotic solvents at controlled temperatures (25-30°C). For example:

Step a: Reaction of ethane-1,2-diamine with 2-chloroacetonitrile in the presence of a base (e.g., potassium carbonate, sodium hydroxide, or methanolic ammonia) to form 2,2'-(ethane-1,2-diylbis(azanediyl))diacetonitrile intermediate.

Step b: Protection of free amino groups by treating the intermediate with protecting groups such as tert-butoxycarbonyl (Boc) anhydride to yield di-tert-butyl ethane-1,2-diylbis(cyanomethylcarbamate). Alternative protecting groups include fluorenylmethyloxycarbonyl (Fmoc), phthalimide, toluene sulfonyl (Ts), methane sulfonyl (Ms), triphenylmethyl (Trityl), or carboxybenzyl (CBZ).

Reduction and Salt Formation

Step c: Catalytic hydrogenation of the cyano groups to primary amines using Raney nickel as the catalyst in the presence of methanolic ammonia. This step converts the cyanomethylcarbamate intermediate into di-tert-butyl ethane-1,2-diylbis(2-aminoethylcarbamate) difumarate.

Step d: Deprotection of the amino groups by treatment with concentrated hydrochloric acid at elevated temperatures (50-70°C), converting the difumarate salt into N1,N1'-(ethane-1,2-diyl)bis(ethane-1,2-diamine) tetrahydrochloride. This step is critical for removing protecting groups and obtaining the free diamine salt.

Free Base Preparation and Final Purification

Step e: Preparation of the free base form by dissolving the tetrahydrochloride salt in a suitable protic solvent with a base (e.g., sodium hydroxide, potassium carbonate, or triethylamine), stirring at 25-30°C for 15-16 hours, followed by filtration and solvent removal under vacuum.

Step f: Reaction of the free base with the tetrahydrochloride salt to form the desired 1,2-ethanediamine, N,N'-bis(2-aminoethyl)-dihydrochloride with high purity (>99.5% by HPLC). The crude product is further purified by recrystallization from ethanol and water mixtures, charcoal treatment for decolorization, and vacuum drying below 50°C.

Reaction Conditions and Reagents Summary Table

| Step | Reaction Description | Reagents/Conditions | Temperature (°C) | Purification Techniques |

|---|---|---|---|---|

| a | Nucleophilic substitution of ethane-1,2-diamine | 2-chloroacetonitrile, base (K2CO3, NaOH, NH3), aprotic solvent | 25-30 | Washing with aprotic solvents, vacuum drying |

| b | Protection of amino groups | Boc anhydride or alternative protecting groups | 25-30 | Slurry formation in cyclohexane or ethers |

| c | Catalytic hydrogenation of cyano groups | Raney nickel catalyst, methanolic ammonia | 50-70 | Washing with protic/aprotic solvents |

| d | Deprotection and conversion to tetrahydrochloride salt | Concentrated HCl | 50-70 | Solvent treatment (methanol, ethanol, acetone) |

| e | Preparation of free base | Suitable base (NaOH, K2CO3, triethylamine), protic solvent | 25-30 | Filtration, solvent distillation |

| f | Final reaction and crystallization | Reaction of free base with tetrahydrochloride salt | 25-30 | Recrystallization, charcoal treatment, vacuum drying |

Análisis De Reacciones Químicas

Types of Reactions

(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can further modify the amine groups.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl ring.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological systems, particularly in neurotransmitter pathways.

Medicine: Potential therapeutic applications due to its structural similarity to other bioactive phenethylamines.

Industry: May be used in the synthesis of pharmaceuticals or other fine chemicals.

Mecanismo De Acción

The mechanism of action of (1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets would require further research to elucidate.

Comparación Con Compuestos Similares

Enantiomeric and Positional Isomers

- (1R)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine : The enantiomer of the target compound, differing only in stereochemistry at C1. Enantiomers may exhibit divergent biological activities due to chiral recognition in receptor binding .

- (1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine : Replaces methoxy groups with methyl substituents at the 2,4-positions of the phenyl ring. Methyl groups lack the electron-donating effects of methoxy, reducing polarity and altering lipophilicity (ClogP: estimated higher than methoxy derivatives) .

Bis-Aryl Derivatives

- (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride : Features two 4-methoxyphenyl groups on both carbons of ethylenediamine. The symmetric substitution enhances crystallinity (white/off-white solid) and may improve stability in acidic conditions (dihydrochloride salt form) . Compared to the target compound, this derivative has higher molecular weight (C16H20N2O2 vs. C10H16N2O2) and distinct steric effects.

Functionalized Diamines in Pharmaceutical Contexts

- N-(3,5-Dimethoxyphenyl)-N'-(1-methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine: A structurally complex analogue with quinoxaline and pyrazole moieties. The 3,5-dimethoxy substitution pattern and extended conjugation enhance interactions with biological targets (e.g., anticancer applications via kinase inhibition) .

Physicochemical Comparison

Reactivity and Stability

- Electron Density Effects : The 2,5-dimethoxy substitution in the target compound increases electron density on the phenyl ring compared to 3,4-dimethoxy analogues (e.g., lignin model compound G in ). This may reduce susceptibility to electrophilic attacks but enhance π-π stacking in supramolecular systems .

- Degradation Pathways: Non-phenolic lignin models with similar substituents (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol) undergo radical-mediated degradation. The target compound’s stability under alkaline or oxidative conditions remains unstudied but could mirror these trends .

Actividad Biológica

(1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine is an organic compound notable for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article explores the compound's structure, synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 196.25 g/mol

- Structural Features : The compound contains a phenyl ring with two methoxy groups at the 2 and 5 positions, linked to an ethane-1,2-diamine backbone. This chiral configuration allows for selective interactions with biological targets.

Synthesis Methods

The synthesis of (1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine can be achieved through various methods:

- Reduction of Nitro Compounds : Starting from 2,5-dimethoxyphenyl nitro compounds, followed by catalytic hydrogenation.

- Alkylation Reactions : Using appropriate alkyl halides to introduce the ethane-1,2-diamine moiety.

- One-Pot Synthesis : Combining multiple reagents in a single reaction vessel to streamline the process.

Biological Mechanisms and Activity

The biological activity of (1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine is primarily attributed to its interactions with neurotransmitter systems and specific receptors:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter release and uptake, potentially acting as a ligand for various receptors associated with mood and cognition.

- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer or neurodegenerative diseases.

Research Findings

Recent studies have focused on the pharmacological profiles and potential therapeutic applications of (1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine:

Table 1: Summary of Biological Activities

Case Studies

- Neuropharmacological Studies : A study examining the effects of (1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine on rat models indicated alterations in serotonin levels, suggesting potential antidepressant effects.

- Anticancer Research : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines including HepG-2 and A-375. The IC values ranged from 10 to 30 µM depending on the cell line .

- Enzyme Interaction Studies : Investigations into its enzyme inhibition capabilities revealed that (1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine could effectively inhibit enzymes involved in tumor proliferation pathways.

Future Directions

Further research is necessary to elucidate the precise mechanisms through which (1S)-1-(2,5-Dimethoxyphenyl)ethane-1,2-diamine exerts its biological effects. Potential areas of exploration include:

- Detailed pharmacokinetic studies to understand absorption and metabolism.

- Investigating the compound's effects in vivo to confirm therapeutic benefits observed in vitro.

- Exploring structural analogs to enhance potency and selectivity for specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.